3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline
Overview
Description
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is the Akt kinase . Akt kinase plays a crucial role in multiple cellular processes such as cell proliferation, survival, and metabolism .
Mode of Action
This compound interacts with its target, Akt kinase, by binding to it . This binding inhibits the activation of Akt and its downstream effector, PRAS40 . The inhibition of Akt activation is a result of the compound’s interaction with the ATP binding cleft of Akt, which contains a number of hydrophobic residues that occlude ATP binding .
Biochemical Pathways
The inhibition of Akt kinase by this compound affects the PI3K/Akt/mTOR pathway . This pathway is crucial for cell survival and proliferation. By inhibiting Akt, the compound disrupts this pathway, leading to reduced cell proliferation and survival .
Pharmacokinetics
In vivo studies with similar compounds have shown effective inhibition of akt activation following oral dosing in mice . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and survival due to the disruption of the PI3K/Akt/mTOR pathway . This makes the compound a potential candidate for the treatment of conditions characterized by excessive cell proliferation, such as cancer .
Biochemical Analysis
Biochemical Properties
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a positive allosteric modulator of GABA A receptors, influencing the central nervous system . Additionally, it has been identified as an inhibitor of proton pumps and aromatase enzymes, which are crucial in digestive and endocrine systems . The interactions of this compound with these biomolecules are primarily through binding to specific active sites, leading to modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cancer and inflammation . It modulates gene expression by acting on transcription factors and signaling molecules, thereby affecting cellular metabolism and function. For instance, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of proton pumps and aromatase enzymes by this compound is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its biological activity, leading to sustained effects on cellular processes such as apoptosis and cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence carbohydrate metabolism by modulating the activity of enzymes involved in glycolysis and gluconeogenesis . Additionally, it has been shown to affect lipid metabolism by interacting with enzymes that regulate fatty acid synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through active and passive transport mechanisms, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by its interactions with binding proteins that facilitate its localization and retention .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is essential for its role in modulating cellular processes and biochemical reactions.
Properties
IUPAC Name |
3-(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-8-5-6-11-13(15-8)17-12(16-11)9-3-2-4-10(14)7-9/h2-7H,14H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURTZHHRUVDDGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=N2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.